Tramadol hydrochloride synthesis and chemical properties
Tramadol hydrochloride synthesis and chemical properties
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Tramadol Hydrochloride
Introduction
Tramadol hydrochloride is a centrally-acting synthetic opioid analgesic used in the management of moderate to moderately severe pain.[1][2] Its chemical name is (±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride.[2][3] First synthesized by the German pharmaceutical company Grünenthal GmbH in 1962, tramadol possesses a unique dual mechanism of action.[4] It acts as a weak agonist at the μ-opioid receptor and also inhibits the reuptake of norepinephrine and serotonin, which modulates pain transmission pathways in the central nervous system.[1][5] This guide provides a comprehensive technical overview of the chemical and physical properties of tramadol hydrochloride, a detailed examination of its predominant synthetic pathways with procedural insights, and a summary of its analytical characterization.
Part 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development, formulation, and analysis.
Nomenclature and Structure
-
IUPAC Name: (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride[6]
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Common Name: Tramadol Hydrochloride
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CAS Number: 36282-47-0[2]
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Molecular Formula: C₁₆H₂₅NO₂ · HCl[7]
The tramadol molecule has two chiral centers, leading to four possible stereoisomers. The commercially available drug is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers, which corresponds to the cis-diastereomer.[8][9] The (+)-(1R,2R) enantiomer exhibits a tenfold higher analgesic potency and preferentially inhibits serotonin reuptake, while the (-)-(1S,2S) enantiomer is primarily responsible for the inhibition of norepinephrine reuptake.[1][10]
Physicochemical Data
The key physical and chemical properties of tramadol hydrochloride are summarized in the table below, which are critical for handling, formulation, and quality control.
| Property | Value | References |
| Appearance | White to off-white, odorless crystalline powder | [2][11] |
| Melting Point | 180–184 °C | [2][12] |
| Solubility | Freely soluble in water and methanol/ethanol; very slightly soluble in acetone. | [7][11] |
| pKa | 9.41 | [11][12] |
| LogP (n-octanol/water) | 1.35 (at pH 7) | [11] |
| Chloride Content | 11.6%–12.1% | [13] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and identification of tramadol hydrochloride.
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Infrared (IR) Spectroscopy: The IR spectrum of tramadol hydrochloride exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band for the hydroxyl (O-H) stretch, C-H stretching vibrations from the cyclohexyl and methyl groups, aromatic C=C stretching, and a prominent C-O stretching band for the ether and alcohol moieties.[6][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides distinct signals that confirm the molecular structure. Characteristic peaks include those for the aromatic protons of the methoxyphenyl group (typically in the δ 6.7-7.3 ppm range), a singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm, a singlet for the dimethylamino [-N(CH₃)₂] protons, and a complex multiplet pattern for the cyclohexyl ring protons.[14][15][16]
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¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for the aromatic, cyclohexyl, methoxy, and dimethylamino carbons.[17]
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of the tramadol free base typically shows a molecular ion peak (M⁺) at m/z 263. A prominent base peak at m/z 58 corresponds to the [CH₂=N(CH₃)₂]⁺ fragment, which is a characteristic fragmentation pattern resulting from alpha-cleavage and is diagnostic for the dimethylaminomethyl group.[5][14][15]
Stability
Tramadol hydrochloride exhibits good stability under standard storage conditions.
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Solid-State Stability: As a crystalline solid, it is stable when protected from light and moisture.[12]
-
Solution Stability: Aqueous solutions of tramadol hydrochloride are also notably stable. Studies have shown that tramadol hydrochloride injection, when stored in clear glass vials at room temperature, is chemically stable for at least 42 days, with no significant change in pH or physical appearance.[18][19] It is also stable in admixtures with other common pain medications like ketorolac tromethamine and metoclopramide HCl for at least 48 hours at 25°C.[20][21]
Part 2: Synthesis of Tramadol Hydrochloride
The industrial synthesis of tramadol hydrochloride is a well-established process that hinges on two key chemical transformations: a Mannich reaction to form a key intermediate, followed by a Grignard reaction to construct the final carbon skeleton. The elegance of this synthesis lies in its efficiency and the diastereoselective nature of the Grignard addition, which preferentially yields the desired cis-isomer.
Overall Synthetic Workflow
The synthesis can be logically divided into three primary stages:
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Formation of the Mannich Base: Synthesis of 2-[(dimethylamino)methyl]cyclohexanone.
-
Aryl Addition via Grignard Reaction: Addition of a 3-methoxyphenyl group to the ketone.
-
Salification and Purification: Conversion to the hydrochloride salt and isolation of the pure cis-isomer.
Experimental Protocols
The following protocols are synthesized from established patent literature and scientific publications, representing a standard laboratory-scale approach.
The Mannich reaction is a cornerstone of this synthesis, creating the aminomethyl ketone intermediate. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.
Causality: Cyclohexanone serves as the enolizable carbonyl compound. Paraformaldehyde provides the methylene bridge, and dimethylamine hydrochloride provides the secondary amine component. The reaction is typically acid-catalyzed, which facilitates the formation of the reactive dimethylaminium ion (Eschenmoser's salt precursor), the key electrophile in the reaction.
Step-by-Step Methodology:
-
To a reaction vessel equipped with a reflux condenser and stirrer, add cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride.[4][8]
-
Add a suitable solvent, such as ethanol, and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, which may cause the product to crystallize.
-
Filter the solid product and wash with a cold solvent (e.g., acetone or diethyl ether) to remove unreacted starting materials.
-
Dry the resulting white solid, 2-[(dimethylamino)methyl]cyclohexanone hydrochloride, under vacuum.
This step involves the nucleophilic addition of an organometallic reagent to the carbonyl group of the Mannich base.
Causality: The Mannich base hydrochloride from Protocol 1 must first be converted to its free base form via neutralization with a base like sodium hydroxide.[8][22] This unmasks the ketone for reaction and prevents the acidic ammonium proton from quenching the highly basic Grignard reagent. The Grignard reagent, 3-methoxyphenylmagnesium bromide, is prepared from 3-bromoanisole and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).[23][24] The reaction is diastereoselective, with the bulky Grignard reagent preferentially attacking the carbonyl from the equatorial position to avoid steric clash with the adjacent dimethylaminomethyl group, leading to the formation of the thermodynamically more stable cis-isomer as the major product.[8][9]
Step-by-Step Methodology:
-
Grignard Reagent Preparation: a. In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings and a crystal of iodine (as an initiator).[23] b. Add a small amount of anhydrous THF. c. Slowly add a solution of 3-bromoanisole in anhydrous THF dropwise. An exothermic reaction should initiate. Maintain a gentle reflux by controlling the rate of addition and external heating/cooling as needed.[22] d. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Grignard Addition: a. Cool the prepared Grignard reagent in an ice bath (0-5 °C). b. Slowly add a solution of the 2-[(dimethylamino)methyl]cyclohexanone free base (dissolved in anhydrous THF) to the Grignard reagent.[23][24] c. Maintain the temperature below 10 °C during the addition. d. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: a. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the aqueous layer with an organic solvent such as ethyl acetate or toluene. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tramadol base as a viscous oil, which is a mixture of cis and trans isomers.[8]
The final step isolates and purifies the desired cis-isomer as its hydrochloride salt.
Causality: The cis and trans isomers of tramadol have different physical properties. The hydrochloride salt of the cis-isomer is significantly less soluble in specific organic solvents than the trans-isomer salt. This difference in solubility is exploited for purification via selective crystallization.
Step-by-Step Methodology:
-
Dissolve the crude tramadol base oil in a suitable solvent, such as isopropanol, acetone, or 1,4-dioxane.[9][24]
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) while stirring.
-
The tramadol hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at a cool temperature to maximize yield.
-
Collect the solid precipitate by filtration.
-
Wash the solid with a cold solvent to remove the more soluble trans-isomer and other impurities.
-
Recrystallize the solid from a suitable solvent system (e.g., 1,4-dioxane) to achieve high purity.[9]
-
Dry the final product, (±)-cis-Tramadol Hydrochloride, under vacuum to obtain a white crystalline powder.
Conclusion
Tramadol hydrochloride remains a significant therapeutic agent due to its effective dual-action analgesic properties. Its chemical characteristics are well-defined, with robust spectroscopic and physical data available for its unambiguous identification and quality assessment. The classic synthesis, centered on the Mannich and Grignard reactions, is a testament to efficient and diastereoselective chemical design, consistently favoring the therapeutically active cis-isomer. This guide provides researchers and drug development professionals with the foundational chemical knowledge and procedural insights necessary for working with this important pharmaceutical compound.
References
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Drugs.com. (2024). Tramadol Hydrochloride Monograph for Professionals. Retrieved from
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Google Patents. (1999). WO1999003820A1 - Tramadol, salts thereof and process for their preparation. Retrieved from
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Gupta, V. D. (2008). Chemical stability of tramadol hydrochloride injection. International Journal of Pharmaceutical Compounding, 12(2), 161–162.
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Justia Patents. (2000). Tramadol, salts thereof and process for their preparation. Retrieved from
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63013, Tramadol Hydrochloride. Retrieved from
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Patsnap. (n.d.). Method for synthesizing tramadol hydrochloride. Retrieved from
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Rojas-Hernández, A., et al. (2005). Synthesis of Tramadol and Analogous. Revista de la Sociedad Química de México, 49(4), 324-328.
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Smyj, R., Wang, X. P., & Han, F. (2013). Tramadol hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 463–494.
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SWGDRUG.org. (2016). Tramadol Monograph. Retrieved from
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USP-NF. (2013). Tramadol Hydrochloride. Retrieved from
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Vonage Pharma. (n.d.). Tramadol Hydrochloride (HCl) API – GMP-Certified. Retrieved from
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WJBPHS. (2022). Validated analytical methods for estimation of tramadol. World Journal of Biology Pharmacy and Health Sciences, 12(02), 005–015.
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